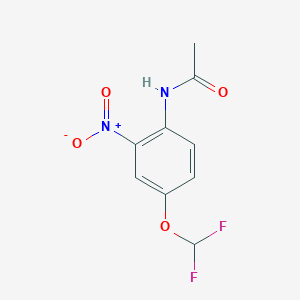

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQJDPGRNSQLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579277 | |

| Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-75-2 | |

| Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-(difluoromethoxy)-2-nitrophenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2), a crucial intermediate in pharmaceutical research.[1] The strategic incorporation of the difluoromethoxy group (-OCHF₂) is a widely used technique in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates.[2][3] This document outlines a reliable synthetic pathway, details the underlying chemical principles, presents a step-by-step experimental protocol, and describes the analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy in modern drug discovery.[2] The difluoromethoxy group, in particular, is prized for its ability to modulate key physicochemical properties. It can enhance a drug candidate's lipophilicity, which improves absorption and distribution, and it often imparts increased metabolic stability, leading to a longer duration of action.[2][3]

This compound serves as a key building block in the synthesis of more complex molecules, particularly benzimidazole-based drugs like Pantoprazole.[1][4] Its structure, featuring an activated nitro group and a protected amine, makes it a versatile precursor for a variety of chemical transformations. Understanding its synthesis and characterization is therefore fundamental for chemists working on related pharmaceutical agents.

Synthesis Strategy and Retrosynthetic Analysis

The most direct and logical synthetic route to this compound is the acetylation of its corresponding aniline precursor, 4-(Difluoromethoxy)-2-nitroaniline. This approach is favored due to the commercial availability of the starting aniline and the high efficiency of N-acetylation reactions.

Retrosynthetic Analysis:

The retrosynthetic disconnection of the target molecule involves breaking the amide bond, which leads back to 4-(Difluoromethoxy)-2-nitroaniline and an acetylating agent. This precursor is a known intermediate used in the synthesis of various pharmaceuticals.[5][6]

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via N-Acetylation

This protocol details the acetylation of 4-(Difluoromethoxy)-2-nitroaniline. The reaction utilizes acetic anhydride as the acetylating agent in an acetic acid solvent system, a common and effective method for this type of transformation.[7]

Materials and Reagents:

-

4-(Difluoromethoxy)-2-nitroaniline (CAS: 97963-76-3)

-

Acetic Anhydride (Ac₂O)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(Difluoromethoxy)-2-nitroaniline in 100 mL of glacial acetic acid. Stir the mixture until the aniline is fully dissolved.

-

Addition of Acetylating Agent: To the solution, slowly add 1.2 equivalents of acetic anhydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 18-24 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water. This will precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove residual acetic acid.

-

Drying: Dry the collected solid under vacuum to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Causality and Justification:

-

Acetic Acid as Solvent: Glacial acetic acid is an excellent solvent for both the starting aniline and the product, and it is compatible with the acetic anhydride reagent.[7]

-

Acetic Anhydride: This is a highly effective and readily available acetylating agent that reacts cleanly with the primary amine.

-

Water Quench: Pouring the reaction mixture into water serves two purposes: it hydrolyzes any excess acetic anhydride and precipitates the water-insoluble organic product, facilitating its isolation.

Characterization and Quality Control

To confirm the identity, structure, and purity of the synthesized this compound, a combination of analytical techniques should be employed. The data presented below are based on typical expected values for this compound.[4][8][9]

Physical Properties

| Property | Value | Source |

| CAS Number | 97963-75-2 | [4][8][10] |

| Molecular Formula | C₉H₈F₂N₂O₄ | [4][9] |

| Molecular Weight | 246.17 g/mol | [4][9] |

| Appearance | Yellowish solid | (Typical) |

| Melting Point | 69 - 70°C | [4][8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals would include a singlet for the acetyl methyl protons, aromatic protons with characteristic splitting patterns, a triplet for the difluoromethoxy proton, and a singlet for the amide proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique provides information on the carbon framework of the molecule.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This analysis will show a characteristic signal for the two equivalent fluorine atoms in the difluoromethoxy group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 247.05.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I band), and the N-O bonds of the nitro group.

Overall Workflow Visualization

The following diagram illustrates the complete process from synthesis to final characterization.

Caption: Workflow from synthesis to final product characterization.

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of this compound. The described N-acetylation protocol is high-yielding and straightforward, making it suitable for typical laboratory settings. Proper analytical characterization is paramount to ensure the quality and purity of this important pharmaceutical intermediate, enabling its successful application in subsequent stages of drug discovery and development.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | 97963-75-2 [m.chemicalbook.com]

- 5. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 6. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline | lookchem [lookchem.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide CAS#: 97963-75-2 [m.chemicalbook.com]

- 9. This compound | C9H8F2N2O4 | CID 15906033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic data (NMR, IR, MS) for N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and characterization of This compound (CAS No. 97963-75-2). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document moves beyond a simple data summary. It delves into the rationale behind data acquisition, offers detailed experimental protocols, and provides an expert interpretation of the expected spectral features, grounding the analysis in the principles of structural chemistry.

This compound is a substituted acetanilide derivative. Its molecular structure incorporates several key functional groups—an acetamide, a nitro group, and a difluoromethoxy ether—all attached to a central phenyl ring. This specific arrangement of functionalities makes it a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents.[1] Accurate spectroscopic analysis is therefore critical to confirm its identity, purity, and structural integrity during synthesis and quality control processes.

Molecular and Physical Properties Summary

| Property | Value | Source |

| CAS Number | 97963-75-2 | [2] |

| Molecular Formula | C₉H₈F₂N₂O₄ | [3] |

| Molecular Weight | 246.17 g/mol | [2] |

| Monoisotopic Mass | 246.04521306 Da | [2] |

| Melting Point | 69 - 70°C | [4] |

| IUPAC Name | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | [2] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique difluoromethoxy group.

Rationale for NMR Experimental Design

The choice of NMR experiments and parameters is dictated by the molecule's structure.

-

¹H NMR is essential for identifying the number and connectivity of protons, particularly the distinct aromatic protons, the acetamide methyl and NH protons, and the characteristic triplet of the -OCHF₂ group.

-

¹³C NMR complements the proton data by identifying all unique carbon environments, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the amide.

-

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms in the difluoromethoxy group.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to avoid obscuring the amide N-H proton signal, which might exchange in protic solvents like methanol-d₄. Chloroform-d (CDCl₃) is another common alternative.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data on a typical 400 MHz spectrometer.

1. Sample Preparation:

- Accurately weigh approximately 10-15 mg of this compound.

- Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Cap the tube and gently agitate until the sample is fully dissolved.

2. Spectrometer Setup & Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the DMSO-d₆.

- Shim the magnetic field to achieve optimal homogeneity.

- Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

- Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

- If required, acquire a ¹⁹F NMR spectrum using appropriate instrument parameters.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts (δ) in ppm. These predictions are based on standard chemical shift values and data from structurally similar compounds.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (broad) | 1H | NH | Amide protons are typically downfield and can be broad. |

| ~8.2 | Doublet (d) | 1H | Ar-H (H-3) | Ortho to the electron-withdrawing NO₂ group, resulting in a significant downfield shift. |

| ~7.6 | Triplet (t) | 1H | OCHF₂ | The proton is split by two equivalent fluorine atoms (J_HF ≈ 73 Hz). |

| ~7.5 | Doublet of Doublets (dd) | 1H | Ar-H (H-5) | Ortho to the -NHAc group and meta to the NO₂ group. |

| ~7.3 | Doublet (d) | 1H | Ar-H (H-6) | Ortho to the -OCHF₂ group and meta to the NO₂ group. |

| ~2.1 | Singlet (s) | 3H | CH₃ | Acetyl methyl protons in a typical chemical shift range. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C =O | Amide carbonyl carbon. |

| ~155 | C -4 (Ar) | Aromatic carbon attached to the electron-donating -OCHF₂ group. |

| ~140 | C -2 (Ar) | Aromatic carbon attached to the electron-withdrawing NO₂ group. |

| ~135 | C -1 (Ar) | Aromatic carbon attached to the -NHAc group. |

| ~125 | C -6 (Ar) | Aromatic CH carbon. |

| ~118 | C -5 (Ar) | Aromatic CH carbon. |

| ~115 (t) | OC HF₂ | Carbon is split into a triplet by two attached fluorine atoms (J_CF ≈ 240 Hz). |

| ~113 | C -3 (Ar) | Aromatic CH carbon, influenced by adjacent nitro group. |

| ~24 | C H₃ | Acetyl methyl carbon. |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -80 to -90 | Doublet (d) | OCHF₂ | Fluorine atoms are split by the single attached proton (J_HF ≈ 73 Hz). |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Rationale and Technique

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation. The analysis focuses on identifying characteristic absorption bands for the N-H (amide), C=O (amide), NO₂ (nitro), and C-F bonds, which are expected to be prominent in the spectrum.

Experimental Protocol: ATR-IR Data Acquisition

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (typically scanning from 4000 to 400 cm⁻¹ for 16-32 scans).

-

Clean the crystal thoroughly after the measurement.

Workflow for IR Analysis

Caption: General workflow for acquiring an ATR-IR spectrum.

Predicted IR Data and Interpretation

The following table lists the expected characteristic absorption bands and their assignments, based on data from analogous nitro- and acetamido-aromatic compounds.[6][7][8]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300 | Medium | N-H | Amide N-H Stretch |

| ~1680 | Strong | C=O | Amide I Band (C=O Stretch) |

| ~1580 | Strong | C=C | Aromatic Ring Stretch |

| ~1520 | Strong | NO₂ | Asymmetric Stretch |

| ~1340 | Strong | NO₂ | Symmetric Stretch |

| ~1250 | Medium | C-N | Amide C-N Stretch |

| ~1100-1000 | Strong | C-F | C-F Stretch |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Rationale and Technique

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the precise determination of the molecular mass.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the mass spectrometer to operate in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments or adducts.

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for analysis by Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum Data and Interpretation

High-resolution mass spectrometry should confirm the elemental composition of the molecule.

Table 5: Predicted High-Resolution MS Data

| Ion | Calculated m/z | Expected Observation |

| [M]⁺ | 246.0452 | The molecular ion peak under EI conditions. |

| [M+H]⁺ | 247.0530 | The protonated molecular ion, expected as the base peak in ESI+. |

| [M+Na]⁺ | 269.0350 | A common sodium adduct observed in ESI+. |

Expected Fragmentation: Under higher energy conditions (e.g., EI or CID), fragmentation can occur. Key expected fragmentation pathways include:

-

Loss of the acetyl group (-42 Da): Cleavage of the amide bond to lose ketene (CH₂=C=O), resulting in a fragment at m/z ~205.

-

Loss of the nitro group (-46 Da): Cleavage of the C-NO₂ bond, leading to a fragment at m/z ~201.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR establish the precise atomic connectivity and structure. IR spectroscopy confirms the presence of all key functional groups, while mass spectrometry verifies the molecular weight and elemental formula. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently identify this compound and ensure its quality in scientific and industrial applications.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. This compound | C9H8F2N2O4 | CID 15906033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 97963-75-2|this compound|BLD Pharm [bldpharm.com]

- 4. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide CAS#: 97963-75-2 [m.chemicalbook.com]

- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of the novel chemical entity, N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. As specific experimental data for this compound is not widely available, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines a systematic approach, grounded in established scientific principles and regulatory guidelines, for determining the essential physicochemical properties that govern a compound's viability for further development. The guide details protocols for in silico prediction, experimental solubility assessment, and a complete forced degradation program to elucidate stability characteristics. The overarching goal is to equip scientific teams with the necessary expertise to generate robust and reliable data packages for new molecules of interest.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of pharmaceutical and chemical research, the journey from a newly synthesized molecule to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, acting as key determinants of a compound's processability, formulation potential, bioavailability, and shelf-life. Poor aqueous solubility can be a primary cause of low bioavailability for orally administered drugs, while chemical instability can compromise safety, efficacy, and storage.[1]

This guide uses This compound (CAS 97963-75-2) as a model compound to illustrate the process of comprehensive characterization.[2] While it is known as a chemical intermediate, particularly in the synthesis of benzimidazole-based drugs, detailed public data on its solubility and stability are scarce.[3] Therefore, this document outlines the strategic approach a senior scientist would employ to generate this critical information from first principles.

Molecular Structure and Inferred Properties:

The structure contains several key functional groups that are expected to influence its behavior:

-

Difluoromethoxy Group (-OCF₂H): This group is a valuable moiety in medicinal chemistry. It moderately increases lipophilicity, which can enhance membrane permeability.[5] Crucially, the strong carbon-fluorine bonds are resistant to enzymatic cleavage, often improving metabolic stability by blocking common metabolic pathways like O-demethylation.[5][6]

-

Nitroaromatic Group (-NO₂ on a phenyl ring): The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[7][8] However, nitroaromatic compounds can be susceptible to reduction, which is a known degradation pathway.[8][9]

-

Acetamide Group (-NHC(O)CH₃): This amide linkage can be susceptible to hydrolysis under acidic or basic conditions.

This guide will systematically detail the in silico, analytical, and experimental methodologies required to quantitatively assess and predict the solubility and stability of this molecule.

Predictive Analysis and In Silico Assessment

Before embarking on extensive laboratory work, computational tools can provide valuable, cost-effective initial assessments. These predictions help in designing more efficient experiments.

In Silico Solubility Prediction

Machine learning models and other computational approaches can predict aqueous solubility (logS) with increasing accuracy.[10] These tools analyze the molecule's structure and compare it against large databases of experimentally determined solubilities.

-

Methodology: Utilize established prediction software or platforms (e.g., Rowan's fastsolv, ESOL, SolTranNet).[11][12] These tools typically require the molecule's SMILES string as input: CC(=O)NC1=C(C=C(C=C1)OC(F)F)--INVALID-LINK--[O-].[2]

-

Rationale: An early prediction of solubility helps in selecting appropriate starting concentrations for experimental assays and flags potential challenges early. For instance, a predicted logS < -4 would classify the compound as poorly soluble and guide the selection of specific formulation strategies.[12][13]

-

Expected Outcome: A predicted logS value that serves as a working hypothesis for subsequent experimental verification.

Physicochemical Property Prediction

Other key properties can also be predicted:

-

pKa: The acetamide proton's acidity and the potential basicity of the nitro group's oxygens can be estimated. This is critical for understanding how solubility will change with pH.

-

LogP: The octanol-water partition coefficient is a measure of lipophilicity. The difluoromethoxy group is known to increase lipophilicity, though less so than a trifluoromethoxy group.[5][14]

These initial data points provide a theoretical foundation for the experimental design described in the following sections.

Experimental Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[15] This technique measures the equilibrium concentration of a compound in a saturated solution.

Prerequisite: Analytical Method Development

A reliable analytical method is required to quantify the compound's concentration in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust choice for chromophoric molecules like this compound.[16]

Protocol: HPLC-UV Method Development

-

Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution to ensure separation of the parent compound from any potential impurities. A typical starting point is a gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a dilute solution of the compound. The nitroaromatic structure suggests strong absorbance in the UV range.

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to establish the relationship between peak area and concentration.

-

Validation: The method should be validated for linearity, accuracy, and precision as per internal standards.

Shake-Flask Solubility Protocol

This protocol determines the thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline (PBS), and purified water).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[18]

-

Quantification: Dilute the clear supernatant with mobile phase and analyze its concentration using the pre-developed HPLC-UV method.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each condition.

Data Presentation: Thermodynamic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Value] |

| PBS | 7.4 | 25 | [Experimental Value] |

| Purified Water | ~7.0 | 25 | [Experimental Value] |

| PBS | 7.4 | 37 | [Experimental Value] |

Note: Some sources indicate slight solubility in DMSO and Methanol.[4][19] This protocol focuses on pharmaceutically relevant aqueous solubility.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[20][21] The goal is to induce degradation, typically in the range of 5-20%, to ensure that degradation products can be detected and resolved from the parent compound. These studies are mandated by regulatory bodies like the ICH.[22]

The Stability-Indicating Method (SIM)

The analytical method used for stability studies must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation without interference from any degradation products, impurities, or excipients.[16][23][24] The HPLC method developed earlier must be further refined and validated for this purpose. The chromatograms from the forced degradation samples are used to prove that all degradation peaks are adequately separated from the parent peak.[25]

Forced Degradation Experimental Workflow

The compound should be subjected to a series of stress conditions in both solid and solution states.

Caption: Workflow for forced degradation studies.

Detailed Stress Condition Protocols

For each condition, a control sample (stored at ambient temperature, protected from light) is analyzed alongside the stressed sample.

A. Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C.[20] The amide bond is a potential site for acid-catalyzed hydrolysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Typically conducted at room temperature as base hydrolysis is often faster.[20] The amide bond is also susceptible to base-catalyzed hydrolysis.

-

Neutral Hydrolysis: Reflux the compound in water.

B. Oxidative Degradation

-

Methodology: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂).[25]

-

Rationale: This simulates potential oxidation during manufacturing or storage. While the nitroaromatic ring is generally stable to oxidation, other parts of the molecule could be susceptible.

C. Thermal Degradation

-

Methodology: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.[20][26]

-

Rationale: This assesses the intrinsic thermal stability and helps determine appropriate drying and storage conditions.

D. Photostability

-

Methodology: Expose the solid compound and a solution to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[27][28] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[29] A dark control sample must be stored under the same conditions but protected from light.

-

Rationale: Nitroaromatic compounds are often light-sensitive. This study is critical for determining if the compound requires light-resistant packaging.

Data Interpretation and Presentation

The results from the forced degradation studies should be summarized to provide a clear picture of the compound's liabilities.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Assay | % Degradation | No. of Degradants | Major Degradant (Peak Area %) |

| Control | 100.0 | 0.0 | 0 | - |

| 0.1 N HCl, 80°C, 24h | [Value] | [Value] | [Value] | [Value] |

| 0.1 N NaOH, RT, 4h | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solid), 80°C, 7d | [Value] | [Value] | [Value] | [Value] |

| Photolytic (Solid), ICH Q1B | [Value] | [Value] | [Value] | [Value] |

Based on these results, a degradation pathway map can be proposed.

Caption: Proposed degradation pathways for the title compound.

Conclusion and Strategic Recommendations

This technical guide has detailed a comprehensive, industry-standard methodology for determining the solubility and stability of a novel compound, using this compound as a case study. By integrating in silico predictions with robust experimental protocols for solubility (shake-flask) and stability (forced degradation), a research team can build a complete physicochemical profile.

Key Deliverables from this Program:

-

A validated, stability-indicating HPLC method for quantification.

-

Quantitative thermodynamic solubility data across a biopharmaceutically relevant pH range.

-

A comprehensive stability profile identifying liabilities to acid, base, oxidation, heat, and light.

-

Elucidation of primary degradation pathways and the impurity profile under stress.

This foundational knowledge is indispensable. It directly informs decisions in process chemistry (purification and storage), formulation development (excipient selection, packaging), and regulatory submissions, ultimately determining the future trajectory of the compound in the development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8F2N2O4 | CID 15906033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Manasa Life Sciences [manasalifesciences.com]

- 4. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | 97963-75-2 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Predicting Solubility | Rowan [rowansci.com]

- 12. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide CAS#: 97963-75-2 [m.chemicalbook.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 22. ijcrt.org [ijcrt.org]

- 23. researchgate.net [researchgate.net]

- 24. ijtsrd.com [ijtsrd.com]

- 25. scispace.com [scispace.com]

- 26. rsc.org [rsc.org]

- 27. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 29. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

An In-depth Technical Guide to N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2): A Key Intermediate in Proton Pump Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of benzimidazole-based pharmaceuticals. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed, rationalized synthesis protocol, and its significance in the broader context of drug development. As a key building block for proton pump inhibitors (PPIs) like Pantoprazole, understanding its synthesis and characteristics is vital for pharmaceutical research and manufacturing. This document also includes essential safety and handling information, as well as predicted analytical data for characterization, to support researchers in their laboratory work.

Introduction: The Significance of a Precursor

In the landscape of pharmaceutical synthesis, the journey from simple starting materials to a complex active pharmaceutical ingredient (API) is paved with a series of critical intermediates. This compound (CAS No. 97963-75-2) is one such pivotal molecule. While not a therapeutic agent itself, its structural features—a nitro group ortho to an acetamide, and a difluoromethoxy group para to the acetamide—make it an ideal precursor for the construction of the benzimidazole core, a scaffold present in numerous medicinally important compounds.[1][2] The difluoromethoxy group, in particular, is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability and lipophilicity of a drug candidate.

This compound is notably identified as an impurity in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[3] Its deliberate synthesis, therefore, is of great interest for the production of reference standards for quality control in pharmaceutical manufacturing, as well as for the synthesis of Pantoprazole and other related APIs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 97963-75-2 | |

| Molecular Formula | C₉H₈F₂N₂O₄ | [4] |

| Molecular Weight | 246.17 g/mol | [4] |

| Appearance | Yellow to Dark Yellow Solid | ChemicalBook |

| Melting Point | 69 - 70°C | ChemicalBook |

| Boiling Point (Predicted) | 425.3 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| InChI Key | QEQJDPGRNSQLFI-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Step-by-Step Protocol with Scientific Rationale

The synthesis of this compound is most effectively achieved through the acetylation of its corresponding aniline precursor, 4-(difluoromethoxy)-2-nitroaniline. This method is a standard and reliable transformation in organic synthesis.

Synthesis Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.

Materials:

-

4-(Difluoromethoxy)-2-nitroaniline (1.0 eq)

-

Acetic anhydride (1.2 - 1.5 eq)

-

Glacial acetic acid (as solvent)

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)-2-nitroaniline in a suitable volume of glacial acetic acid. Rationale: Glacial acetic acid serves as an effective solvent for both the starting material and the acetylating agent, and it is unreactive under the reaction conditions.

-

Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride. An exothermic reaction may be observed. Rationale: Acetic anhydride is a powerful and readily available acetylating agent. A slight excess is used to ensure complete conversion of the starting material.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. This typically takes a few hours. Rationale: Room temperature is generally sufficient for the acetylation of anilines. TLC is a crucial technique for monitoring the reaction to determine its endpoint and prevent the formation of byproducts from prolonged reaction times.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water with stirring. This will cause the product to precipitate out of the solution. Rationale: The addition of water serves two purposes: it quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid, and it decreases the solubility of the organic product, causing it to precipitate.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities. Rationale: Washing is a critical step to ensure the purity of the isolated product.

-

Drying: Dry the collected solid under vacuum to a constant weight. The product, this compound, should be obtained as a yellow to dark yellow solid.

Self-Validating System and Experimental Causality

-

Purity Assessment: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, MS). A sharp melting point close to the literature value (69-70°C) is indicative of high purity.

-

Confirmation of Structure: The structure of the synthesized compound must be confirmed by spectroscopic methods as detailed in the characterization section below.

-

Choice of Acetylating Agent: While acetyl chloride could also be used, acetic anhydride is generally preferred as it is less corrosive and the byproduct, acetic acid, is less volatile and easier to handle than the HCl generated from acetyl chloride.

-

Solvent Selection: Dichloromethane or other aprotic solvents can also be used. However, glacial acetic acid is often convenient as it readily dissolves the starting materials and is easily removed during the aqueous work-up.

Characterization and Analytical Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

δ ~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).

-

δ ~6.8-7.2 ppm (t, 1H, J ≈ 73 Hz): This characteristic triplet is due to the proton of the difluoromethoxy group (-OCHF₂), split by the two adjacent fluorine atoms.

-

δ ~7.4-8.5 ppm (m, 3H): These signals in the aromatic region correspond to the three protons on the phenyl ring. The exact splitting pattern will be complex due to their coupling with each other.

-

δ ~9.8 ppm (br s, 1H): This broad singlet is attributed to the amide proton (-NH-).

-

-

¹³C NMR:

-

δ ~25 ppm: Acetyl methyl carbon.

-

δ ~115 ppm (t, J ≈ 260 Hz): Difluoromethoxy carbon, appearing as a triplet due to coupling with the two fluorine atoms.

-

δ ~118-145 ppm: Aromatic carbons.

-

δ ~169 ppm: Carbonyl carbon of the acetamide group.

-

-

¹⁹F NMR:

-

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the proton on the same carbon.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 246.05.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the acetyl group, the nitro group, and potentially cleavage of the difluoromethoxy group.

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretching of the amide.

-

~1680 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1580 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1200-1000 cm⁻¹: C-O and C-F stretching vibrations of the difluoromethoxy group.

Role in Drug Development: A Precursor to Proton Pump Inhibitors

The primary importance of this compound lies in its utility as a precursor for the synthesis of proton pump inhibitors (PPIs), most notably Pantoprazole.

The Mechanism of Action of Pantoprazole

Pantoprazole functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1][3] This is the final step in the secretion of gastric acid.

References

Molecular structure of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

An In-Depth Technical Guide to the Molecular Structure of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Abstract

This compound is a substituted acetanilide of significant interest as a key intermediate in the synthesis of various heterocyclic compounds, including pharmacologically relevant benzimidazoles.[1][2] A comprehensive understanding of its three-dimensional molecular structure is paramount for predicting its reactivity, understanding its spectroscopic behavior, and optimizing its use in multi-step synthetic pathways. This guide provides a detailed analysis of the molecule's structural features, combining available physicochemical data with an in-depth computational chemistry analysis. In the absence of a publicly deposited crystal structure, this document leverages Density Functional Theory (DFT) to elucidate key structural parameters, electronic properties, and potential intermolecular interactions, offering a robust model for researchers in synthetic chemistry and drug development.

Introduction and Physicochemical Profile

This compound belongs to a class of nitroaromatic compounds whose chemical behavior is dictated by the interplay of electron-withdrawing groups (the nitro and difluoromethoxy groups) and an electron-donating group (the acetamido group). The difluoromethoxy (-OCF₂H) group is a particularly noteworthy substituent; it is often used as a bioisostere for methoxy or hydroxyl groups in drug design, offering increased metabolic stability and altered lipophilicity without drastic steric changes.[3] The molecule's structure, particularly the orientation of its functional groups, governs its reactivity as a precursor, for instance, in the reductive cyclization reactions used to form benzimidazole rings.[1]

A summary of its key identifying and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | [4] |

| CAS Number | 97963-75-2 | [1][4] |

| Molecular Formula | C₉H₈F₂N₂O₄ | [4] |

| Molecular Weight | 246.17 g/mol | [4][5] |

| Melting Point | 69 - 70 °C | [5] |

| Appearance | Solid (Predicted) | - |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

Synthetic Approach and Rationale

While specific literature detailing the synthesis of this compound is not widely published, a logical and standard synthetic route can be proposed based on established organic chemistry principles. The most direct method is the N-acetylation of the parent aniline, 4-(difluoromethoxy)-2-nitroaniline.

Proposed Synthesis: The reaction involves treating 4-(difluoromethoxy)-2-nitroaniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable solvent and often a base or catalyst.

-

Reactants: 4-(difluoromethoxy)-2-nitroaniline and Acetic Anhydride.

-

Catalyst: A catalytic amount of a strong acid (e.g., H₂SO₄) or a base like pyridine can be used. For a similar reaction, dimethylaminopyridine has been noted as a catalyst.[6]

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetic anhydride.

-

Work-up: The reaction is typically quenched with water to hydrolyze excess acetic anhydride, causing the product to precipitate. The solid product is then collected by filtration and can be purified by recrystallization.[7]

This well-established transformation is a reliable method for producing acetanilides from anilines, providing a high-yielding pathway to the title compound.[6][7]

Workflow for Structural Elucidation

A multi-faceted approach is required for a thorough structural characterization. When an experimental crystal structure is unavailable, computational modeling becomes an indispensable tool. The workflow below outlines the logical progression from basic characterization to advanced 3D structural analysis.

References

- 1. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | 97963-75-2 [m.chemicalbook.com]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. This compound | C9H8F2N2O4 | CID 15906033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide CAS#: 97963-75-2 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. jcbsc.org [jcbsc.org]

Introduction: The Nitrophenyl Acetamide Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of Nitrophenyl Acetamide Derivatives

In the landscape of drug discovery, the identification of versatile chemical scaffolds that can be tailored to target a multitude of biological processes is a cornerstone of medicinal chemistry. The nitrophenyl acetamide framework represents one such privileged structure. This chemical entity, characterized by a phenyl ring substituted with a nitro group and linked to an acetamide moiety, serves as a fertile ground for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group and the hydrogen-bonding-capable acetamide linkage imparts unique electronic and steric properties, making these derivatives attractive candidates for interacting with various biological targets.

This guide provides a comprehensive exploration of the diverse biological activities exhibited by nitrophenyl acetamide derivatives. As a senior application scientist, the narrative will move beyond a simple cataloging of effects to delve into the mechanistic rationale behind these activities, the causality driving experimental design, and the detailed protocols necessary for their evaluation. We will examine their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, providing researchers and drug development professionals with a robust, technically grounded overview of this promising class of compounds.

Core Synthesis Strategies: Forging the Nitrophenyl Acetamide Backbone

The synthesis of nitrophenyl acetamide derivatives is typically straightforward, often involving the acylation of a substituted nitrophenylamine with an appropriate acylating agent. A common and efficient method is the reaction of a nitroaniline with a substituted acetyl chloride or acetic anhydride. This modularity allows for the systematic introduction of diverse substituents on both the phenyl ring and the acetamide nitrogen, enabling the exploration of structure-activity relationships (SAR).

One representative synthetic route involves the reaction of a substituted nitroaniline with chloroacetyl chloride to form an N-(nitrophenyl)-2-chloroacetamide intermediate. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.[1][2] Another approach involves the direct acetylation of a nitroaniline using acetic anhydride.[3]

Generalized Synthesis Workflow Diagram

Below is a diagram illustrating a common synthetic pathway.

Caption: Generalized synthesis of nitrophenyl acetamide derivatives.

Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

This protocol describes a standard N-acetylation reaction as a representative example.[3]

Rationale: The selection of glacial acetic acid as the solvent provides a protic medium that can facilitate the reaction without interfering, while acetic anhydride serves as an effective and readily available acetylating agent. The reaction is conducted at room temperature to ensure controlled acetylation and prevent potential side reactions. Purification by recrystallization is a standard and effective method for obtaining a pure solid product from the reaction mixture.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction flask equipped with a magnetic stirrer.

-

Addition of Acetylating Agent: To the stirring solution, add 2.46 g (24 mmol) of acetic anhydride.

-

Reaction: Allow the reaction mixture to stir continuously at room temperature for 18 hours.

-

Work-up: After the reaction is complete, remove the solvent under vacuum to obtain the crude product.

-

Purification: Purify the resulting residue by recrystallizing it twice from an aqueous solution to yield pure N-(4-methoxy-2-nitrophenyl)acetamide.

Antimicrobial Activity: A New Front Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[4] Nitrophenyl acetamide derivatives have emerged as promising candidates in this arena.[5][6]

Mechanistic Insight: The antimicrobial potential of these compounds is often attributed to the nitroaromatic scaffold. Inside the microbial cell, the nitro group can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamino intermediates and radical anions. These species can induce significant cellular damage by causing oxidative stress, damaging DNA, and inhibiting essential enzymes, ultimately leading to microbial cell death. The acetamide portion of the molecule can modulate solubility and cell wall penetration and may participate in hydrogen bonding interactions with target enzymes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a widely used method to screen for the antimicrobial activity of novel compounds.[7][8]

Rationale: The agar well diffusion method provides a clear, qualitative, and semi-quantitative assessment of antimicrobial activity. It is a robust preliminary screen because it allows for the simultaneous testing of multiple compounds against a microbial lawn. The diameter of the zone of inhibition, where microbial growth is prevented, provides a direct visual measure of the compound's efficacy. This method is self-validating as the presence and size of a clear zone around the well containing the test compound, compared to a negative control (solvent), directly indicates antimicrobial action.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) of the test organism in sterile saline or broth.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the nitrophenyl acetamide derivative solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Include a positive control (a known antibiotic) and a negative control (solvent alone).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Antimicrobial Screening Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Data Presentation: Antimicrobial Activity

The results are typically presented as the diameter of the inhibition zone. Further tests determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound ID | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 100 | 18 | 16 |

| Derivative B | Escherichia coli | 100 | 12 | 64 |

| Derivative C | Candida albicans | 100 | 22 | 8 |

| Ciprofloxacin | S. aureus | 10 | 25 | <1 |

| DMSO | S. aureus | - | 0 | >1024 |

Note: Data is representative and compiled for illustrative purposes based on typical findings.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of nitrophenyl acetamide derivatives as cytotoxic agents against various cancer cell lines.[9][10][11] Their efficacy often stems from the ability to induce programmed cell death (apoptosis) and arrest the cell cycle.

Mechanistic Insight: The anticancer mechanism is multifaceted. The nitro group can be bioreduced by enzymes overexpressed in the hypoxic environment of solid tumors, leading to the formation of cytotoxic radicals that damage cellular macromolecules.[12] Furthermore, these derivatives can interfere with critical signaling pathways that regulate cell survival and proliferation. For instance, studies have shown that related compounds can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.[13][14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for screening potential anticancer drugs.[15][16][17]

Rationale: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability caused by a cytotoxic compound. The choice of a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates, ensuring statistical robustness.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl acetamide derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for untreated cells (negative control) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm to subtract background).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Simplified Apoptosis Pathway

Caption: Intrinsic apoptosis pathway potentially induced by the compounds.

Data Presentation: In Vitro Anticancer Activity

The IC₅₀ values are used to compare the cytotoxic potency of different compounds.

| Compound ID | Cell Line | IC₅₀ (µM) after 48h |

| Derivative 3c | MCF-7 (Breast) | 28.5 |

| Derivative 3c | SK-N-SH (Neuroblastoma) | 45.2 |

| NA-2 | MCF-7 (Breast) | 1650 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

Note: Data is illustrative, derived from findings for N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)[9][11] and N-(2-hydroxyphenyl) acetamide (NA-2)[13].

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and cancer. Nitrophenyl acetamide derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[18][19]

Mechanistic Insight: The anti-inflammatory action of these compounds can be mediated through various mechanisms. One key pathway is the inhibition of pro-inflammatory mediators. For example, studies have shown that certain acetamide derivatives can significantly reduce the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[19][20] They can also suppress the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central players in the inflammatory response.[18] This suggests that the compounds may interfere with inflammatory signaling pathways such as the NF-κB pathway or inflammasome activation.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible in vivo model used to screen for acute anti-inflammatory activity of novel compounds.[21][22]

Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a well-characterized, biphasic inflammatory response.[21] The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by cyclooxygenase (COX) inhibitors like NSAIDs.[21] This model is therefore excellent for identifying compounds that can inhibit mediators of acute inflammation. Measuring the change in paw volume over time provides a direct, quantifiable endpoint to assess a compound's anti-edematous (anti-inflammatory) effect. The use of a standard anti-inflammatory drug (e.g., Indomethacin) as a positive control validates the experimental setup.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the nitrophenyl acetamide derivatives.

-

Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.[23]

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[23][24]

-

Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[22]

-

Data Analysis: Calculate the percentage increase in paw edema for each group relative to the initial volume. Then, calculate the percentage inhibition of edema for the drug-treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow of the carrageenan-induced paw edema model.

Data Presentation: Anti-inflammatory Activity

Results are presented as the percentage inhibition of edema at a specific time point (usually 3 or 4 hours).

| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Derivative X | 25 | 0.51 ± 0.04 | 40.0% |

| Derivative X | 50 | 0.32 ± 0.03 | 62.4% |

| Indomethacin | 10 | 0.25 ± 0.02 | 70.6% |

Note: Data is representative and compiled for illustrative purposes.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with broader efficacy and better safety profiles is ongoing. Acetamide derivatives have shown promise in this area, with some demonstrating significant anticonvulsant properties in preclinical models.[2][25][26]

Mechanistic Insight: The primary mechanism for many anticonvulsants is the modulation of voltage-gated ion channels to reduce excessive neuronal firing. The maximal electroshock (MES) seizure model is particularly effective at identifying compounds that can prevent seizure spread, a property often associated with the blockade of voltage-gated sodium channels.[27] The phenylacetamide core is a key feature of some established antiepileptic drugs, suggesting that nitrophenyl acetamide derivatives may act through similar mechanisms, stabilizing the inactive state of sodium channels and thereby limiting repetitive firing of neurons.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a gold-standard preclinical assay for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[28][29][30]

Rationale: This model does not mimic a specific type of epilepsy but rather evaluates a compound's ability to prevent the spread of a seizure discharge through neural tissue.[27] Applying a supramaximal electrical stimulus via corneal electrodes induces a highly reproducible tonic hindlimb extension in unprotected animals.[29] The abolition of this tonic hindlimb extension is a clear, all-or-none endpoint, making the assay robust and reliable for screening.[28] This test is a cornerstone of early-stage anticonvulsant drug discovery and provides a strong indication of a compound's potential clinical efficacy for generalized seizures.

Step-by-Step Methodology:

-

Animal Preparation: Use male albino mice (e.g., ICR strain, 20-25g).

-

Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. Test the animals at the time of peak effect, determined from preliminary pharmacokinetic studies (often 30-60 minutes after i.p. administration).

-

Anesthesia and Electrodes: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort. Place corneal electrodes, moistened with saline, on the eyes.[28]

-

Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes using a specialized shock generator.[28][29]

-

Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from facial clonus to forelimb clonus and then tonic extension of the hindlimbs.

-

Endpoint Assessment: An animal is considered "protected" if the tonic hindlimb extension is abolished.[28]

-

Data Analysis: The anticonvulsant activity is expressed as the number of animals protected at each dose level. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure) using probit analysis.

Maximal Electroshock (MES) Test Workflow

References

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 23. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. mdpi.com [mdpi.com]

- 26. [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 29. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 30. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide: Synthesis, Properties, and Application as a Pharmaceutical Intermediate

Abstract

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2) is a highly functionalized aromatic compound that serves as a critical intermediate in modern organic and medicinal chemistry.[1][2] The strategic incorporation of a difluoromethoxy group provides significant advantages in drug design, notably enhancing metabolic stability and lipophilicity.[3] This guide provides an in-depth analysis of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and its primary application as a precursor in the synthesis of benzimidazole-based Active Pharmaceutical Ingredients (APIs), such as the proton-pump inhibitor Pantoprazole.[1][4] This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic building block.

Introduction: The Strategic Importance of Fluorination

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The difluoromethoxy moiety (-OCHF₂) is particularly advantageous. It acts as a bioisostere of hydroxyl or methoxy groups but offers increased metabolic stability by preventing O-dealkylation, and its lipophilicity can enhance membrane permeability. This compound embodies this principle, serving not as a therapeutic agent itself, but as a pivotal precursor for constructing more complex, biologically active molecules.[4] Its primary utility lies in the synthesis of substituted benzimidazoles, a core structure found in numerous pharmaceuticals.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction planning, and purification.

| Property | Value | Source(s) |

| CAS Number | 97963-75-2 | [1][2] |

| Molecular Formula | C₉H₈F₂N₂O₄ | [1][2] |

| Molecular Weight | 246.17 g/mol | [1][2] |

| Melting Point | 69 - 70°C | [1][5] |

| Boiling Point | 425.3 ± 45.0 °C (Predicted) | [1][5] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Appearance | Not specified, but analogous compounds are yellow solids | [6] |

| Storage | Sealed in a dry environment at room temperature | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via the acetylation of its corresponding aniline precursor, 4-(Difluoromethoxy)-2-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Pathway